molecular formula C23H29N3O3S B5798541 1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

Cat. No.: B5798541
M. Wt: 427.6 g/mol
InChI Key: KXOLDTIXQTZHSX-UHFFFAOYSA-N
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Description

1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a phenylpiperazine moiety and a pyrrolidine sulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Introduction of the pyrrolidine sulfonyl group: The phenylpiperazine intermediate is then reacted with pyrrolidine-1-sulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Coupling with the propanone moiety: The final step involves the coupling of the intermediate with 3-bromopropan-1-one under nucleophilic substitution conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This action is believed to contribute to its potential antidepressant effects .

Comparison with Similar Compounds

1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE can be compared with other serotonin reuptake inhibitors, such as fluoxetine and sertraline. While these compounds share a similar mechanism of action, this compound is unique due to its distinct chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties .

Similar compounds include:

    Fluoxetine: A widely used antidepressant known for its selective serotonin reuptake inhibition.

    Sertraline: Another selective serotonin reuptake inhibitor with a different chemical structure but similar therapeutic effects.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-18-16-24(17-19-25)21-6-2-1-3-7-21)13-10-20-8-11-22(12-9-20)30(28,29)26-14-4-5-15-26/h1-3,6-9,11-12H,4-5,10,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOLDTIXQTZHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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